molecular formula C19H18N2O2 B2450501 Methyl 4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate CAS No. 1207013-78-2

Methyl 4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate

Cat. No. B2450501
CAS RN: 1207013-78-2
M. Wt: 306.365
InChI Key: HMLLACCVDYTIJA-UHFFFAOYSA-N
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Description

Quinoline is a nitrogen-based heterocyclic aromatic compound with the molecular formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .


Synthesis Analysis

There are plenty of articles reporting syntheses of quinoline and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. For example, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .

Future Directions

Quinoline and its derivatives continue to be an area of active research due to their wide range of biological activities and potential therapeutic applications. Future research will likely continue to explore new synthesis methods, biological activities, and potential applications of quinoline derivatives .

properties

IUPAC Name

methyl 4-(3,4-dimethylanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-8-9-14(10-13(12)2)20-17-11-18(19(22)23-3)21-16-7-5-4-6-15(16)17/h4-11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLLACCVDYTIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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